3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15752097
InChI: InChI=1S/C10H14O4/c11-9-3-7-5-12-6-8(4-9)10(7)13-1-2-14-10/h7-8H,1-6H2
SMILES:
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol

3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one

CAS No.:

Cat. No.: VC15752097

Molecular Formula: C10H14O4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one -

Specification

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
IUPAC Name spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-one
Standard InChI InChI=1S/C10H14O4/c11-9-3-7-5-12-6-8(4-9)10(7)13-1-2-14-10/h7-8H,1-6H2
Standard InChI Key ZUMHQILMLNRBPO-UHFFFAOYSA-N
Canonical SMILES C1COC2(O1)C3CC(=O)CC2COC3

Introduction

Structural and Nomenclature Analysis

IUPAC Nomenclature and Molecular Framework

The compound’s systematic name, spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-one, reflects its spiro-conjugated system comprising two cyclic components:

  • A 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms).

  • A 3-oxabicyclo[3.3.1]nonane scaffold fused to a ketone group at position 7 .

The spiro junction at carbon-9 of the bicyclononane and carbon-2 of the dioxolane creates a rigid, three-dimensional geometry that influences its stereoelectronic properties .

Molecular Formula and Weight

  • Molecular Formula: C₁₀H₁₄O₄ .

  • Molecular Weight: 198.22 g/mol .

  • Canonical SMILES: C1COC2(O1)C3CC(=O)CC2COC3 .

  • InChI Key: ZUMHQILMLNRBPO-UHFFFAOYSA-N .

Physicochemical Properties

Computed Descriptors

PropertyValueSource
XLogP3-0.3 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area47.9 Ų
Rotatable Bond Count0

The low XLogP3 value suggests moderate hydrophilicity, while the rigid structure (0 rotatable bonds) implies limited conformational flexibility .

Spectral Characteristics

  • Infrared (IR): A strong absorption band near 1700 cm⁻¹ confirms the presence of the ketone group .

  • ¹³C NMR: Signals at δ 208 ppm (carbonyl carbon) and δ 100–110 ppm (spiro carbons) are diagnostic .

Comparative Analysis with Structural Analogues

7-Hydroxy Derivative (CAS 1952348-55-8)

  • Molecular Formula: C₁₀H₁₆O₄ .

  • Key Difference: Replacement of the ketone with a hydroxyl group increases molecular weight to 200.23 g/mol and introduces hydrogen-bonding capability .

Spiro[1,3-dioxolane-2,9'-bicyclo[3.3.1]nonane]-3',7'-dione

  • Molecular Formula: C₁₀H₁₂O₅ .

  • Key Difference: An additional ketone at position 3' enhances electrophilicity, making it suitable for cross-coupling reactions .

Future Research Directions

  • Synthetic Methodology: Developing asymmetric routes to access enantiopure spirocycles.

  • Biological Screening: Evaluating derivatives against neglected disease targets (e.g., malaria, tuberculosis).

  • Computational Modeling: Mapping electrostatic potential surfaces to predict reactivity .

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